molecular formula C10H7Cl2NO B1322905 2,4-Dichloro-7-methoxyquinoline CAS No. 55934-22-0

2,4-Dichloro-7-methoxyquinoline

Cat. No.: B1322905
CAS No.: 55934-22-0
M. Wt: 228.07 g/mol
InChI Key: XHKVDLMHZLUDSK-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methoxyquinoline is an organic compound with the molecular formula C10H7Cl2NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methoxyquinoline typically involves the chlorination of 7-methoxyquinoline. One common method includes the reaction of 7-methoxyquinoline with phosphorus oxychloride (POCl3) in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-7-methoxyquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline-7-carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

2,4-Dichloro-7-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-methoxyquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of other quinoline derivatives used as antibiotics .

Comparison with Similar Compounds

  • 4,7-Dichloroquinoline
  • 2,4-Dichloroquinoline
  • 7-Methoxyquinoline

Comparison: 2,4-Dichloro-7-methoxyquinoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 4,7-Dichloroquinoline, it has an additional methoxy group that can participate in various chemical reactions, enhancing its versatility in synthetic applications .

Biological Activity

2,4-Dichloro-7-methoxyquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a quinoline backbone with two chlorine atoms and a methoxy group at specific positions. Its molecular formula is C_10H_7Cl_2N_O, and it has a molecular weight of approximately 232.07 g/mol. The presence of halogen and methoxy substituents contributes to its unique chemical reactivity and biological activity.

This compound exhibits several mechanisms of action that underlie its biological activity:

  • Enzyme Inhibition : It acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions.
  • Antitumor Activity : Studies have shown that the compound possesses significant antitumor properties. It has demonstrated effectiveness against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been reported to cause G2/M phase arrest in MCF-7 breast cancer cells .
  • Antimicrobial Properties : The compound also exhibits antimicrobial activity, making it a potential candidate for treating infections caused by bacteria and fungi.

Antitumor Activity

Research has highlighted the antitumor potential of this compound through various in vitro studies. A comparative analysis of its effects on different cancer cell lines is summarized in Table 1.

Cell Line IC50 (µM) Mechanism
MCF-71.2 ± 0.2Apoptosis induction
Panc-11.4 ± 0.2Cell cycle arrest at G2/M phase
A5495.0 ± 0.5Inhibition of proliferation

Table 1: Antitumor efficacy of this compound against various cancer cell lines.

In these studies, the compound's ability to induce apoptosis was confirmed through assays that measured caspase activation and mitochondrial membrane potential changes.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several pathogenic strains. The results are presented in Table 2.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Table 2: Antimicrobial activity of this compound against selected microorganisms.

These findings indicate that the compound is particularly effective against fungal pathogens compared to bacterial strains.

Case Studies

Several case studies have demonstrated the practical applications of this compound in medicinal research:

  • Cancer Therapy Development : A study focused on synthesizing derivatives of quinoline compounds led to the identification of several analogs with enhanced antitumor activity compared to the parent compound. These derivatives were tested for their ability to inhibit tumor growth in vivo .
  • Drug Interaction Studies : Another investigation assessed how this compound affects the metabolism of common chemotherapeutic agents when co-administered. Results indicated significant alterations in drug clearance rates due to cytochrome P450 inhibition.
  • Antimicrobial Formulations : A formulation containing this compound was developed for topical application against skin infections caused by resistant strains. Clinical trials showed promising results in reducing infection rates.

Properties

IUPAC Name

2,4-dichloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKVDLMHZLUDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628567
Record name 2,4-Dichloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55934-22-0
Record name 2,4-Dichloro-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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